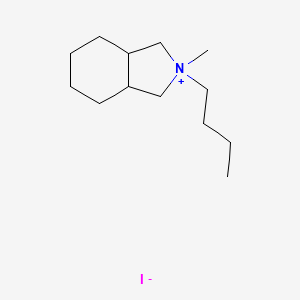
2-Butyl-2-methyloctahydro-1H-isoindol-2-ium iodide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
NSC 41610, also known as SAE-AISI 4161 steel, is an alloy steel formulated for primary forming into wrought products. It is recognized for its moderately high tensile strength and is designated in both the SAE and AISI systems. The UNS number for this material is G41610 . This alloy steel is notable for containing comparatively high amounts of manganese and chromium, which contribute to its mechanical properties and corrosion resistance.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of SAE-AISI 4161 steel involves the alloying of iron with specific amounts of manganese, chromium, carbon, molybdenum, silicon, sulfur, and phosphorus. The typical composition includes:
- Iron (Fe): 96.7 to 97.6%
- Manganese (Mn): 0.75 to 1.0%
- Chromium (Cr): 0.7 to 0.9%
- Carbon ©: 0.56 to 0.64%
- Molybdenum (Mo): 0.25 to 0.35%
- Silicon (Si): 0.15 to 0.35%
- Sulfur (S): 0 to 0.040%
- Phosphorus (P): 0 to 0.035%
Industrial Production Methods: The industrial production of SAE-AISI 4161 steel typically involves the following steps:
Melting: The raw materials are melted in an electric arc furnace.
Alloying: The molten iron is alloyed with the specified amounts of manganese, chromium, carbon, molybdenum, silicon, sulfur, and phosphorus.
Casting: The alloyed molten steel is cast into ingots or continuous cast into billets.
Forming: The ingots or billets are then hot-rolled or forged into the desired wrought products.
Heat Treatment: The steel is subjected to heat treatment processes such as annealing to achieve the desired mechanical properties.
化学反応の分析
Types of Reactions: SAE-AISI 4161 steel undergoes various chemical reactions, including:
Oxidation: The steel can oxidize when exposed to oxygen, forming a layer of iron oxide on the surface.
Reduction: Reduction reactions can occur during the smelting process to remove oxygen from iron ore.
Substitution: Alloying elements such as chromium and manganese substitute for iron atoms in the crystal lattice, enhancing the steel’s properties.
Common Reagents and Conditions:
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon or carbon monoxide in a blast furnace.
Substitution: Alloying elements added during the melting process.
Major Products Formed:
Iron Oxide (Fe2O3): Formed during oxidation.
Reduced Iron (Fe): Formed during reduction.
Alloyed Steel: Formed through substitution reactions.
科学的研究の応用
SAE-AISI 4161 steel has a wide range of scientific research applications, including:
Chemistry: Used as a material for chemical reactors and pressure vessels due to its high strength and corrosion resistance.
Biology: Utilized in the construction of laboratory equipment and instruments.
Medicine: Employed in the manufacturing of surgical instruments and medical devices.
Industry: Widely used in the automotive, aerospace, and construction industries for components that require high strength and durability.
作用機序
The mechanism by which SAE-AISI 4161 steel exerts its effects is primarily through its alloy composition. The presence of chromium enhances corrosion resistance by forming a passive oxide layer on the surface. Manganese improves hardenability and hot workability, while molybdenum increases strength at high temperatures. The combination of these elements results in a steel alloy with superior mechanical properties and resistance to environmental degradation.
類似化合物との比較
- EN 1.7241 (60CrMo3-3) Chromium-Molybdenum Steel
- EN 1.7240 (60CrMo3-2) Chromium-Molybdenum Steel
Comparison: SAE-AISI 4161 steel is unique due to its specific composition and balance of alloying elements. Compared to EN 1.7241 and EN 1.7240, SAE-AISI 4161 has a higher carbon content, which contributes to its higher tensile strength. Additionally, the specific ratios of chromium and manganese in SAE-AISI 4161 provide a unique combination of corrosion resistance and mechanical properties that make it suitable for a wide range of applications .
特性
CAS番号 |
6309-63-3 |
|---|---|
分子式 |
C13H26IN |
分子量 |
323.26 g/mol |
IUPAC名 |
2-butyl-2-methyl-1,3,3a,4,5,6,7,7a-octahydroisoindol-2-ium;iodide |
InChI |
InChI=1S/C13H26N.HI/c1-3-4-9-14(2)10-12-7-5-6-8-13(12)11-14;/h12-13H,3-11H2,1-2H3;1H/q+1;/p-1 |
InChIキー |
SPRFFZRPNWRKPS-UHFFFAOYSA-M |
正規SMILES |
CCCC[N+]1(CC2CCCCC2C1)C.[I-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{4-[(3-Phenoxyphenyl)methoxy]phenyl}cyclopropane-1-carboxylic acid](/img/structure/B12639636.png)
![3-(Piperidin-3-yl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B12639639.png)
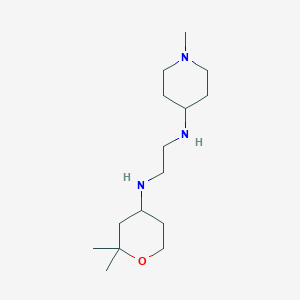
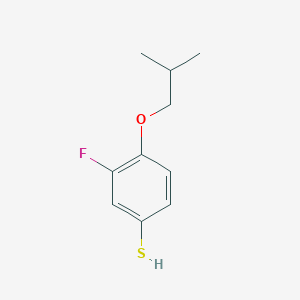
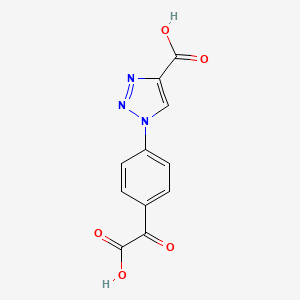
![(2,5-Dioxopyrrolidin-1-yl) 4-[(2-methyl-3-morpholin-4-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B12639678.png)
![3-phenyl-N-[3-phenyl-3-(2-propan-2-yloxan-4-yl)propyl]-3-(4-propan-2-yloxyphenyl)propanamide](/img/structure/B12639681.png)
![3-chloro-5-[3-chloro-5-(1H-indazol-3-ylmethoxy)phenoxy]Benzonitrile](/img/structure/B12639687.png)
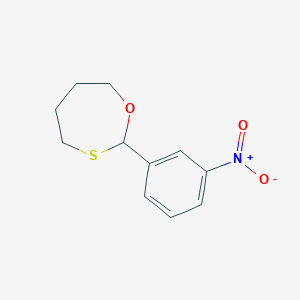
![N-{[2-(Cyclopropanesulfonyl)phenyl]methyl}-2,2,2-trifluoroacetamide](/img/structure/B12639690.png)

![4-[(1,1-dioxidotetrahydrothiophen-3-yl)sulfonyl]-N-(3-methoxypropyl)benzamide](/img/structure/B12639706.png)
![{[(2,5-dimethyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetyl]amino}(phenyl)acetic acid](/img/structure/B12639710.png)
![Ethyl (2S)-4-[(ethoxycarbonyl)amino]-2-hydroxybutanoate](/img/structure/B12639714.png)
